2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
Overview
Description
2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Introduction of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction, where a propylmagnesium bromide reacts with the isoquinoline core.
Attachment of the Phenylphenoxy Group: The phenylphenoxy group can be attached through an etherification reaction, where 2-phenylphenol reacts with the propyl chain under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and phenylphenoxy derivatives.
Scientific Research Applications
2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline
- **2-[3-(2-fluorophenoxy)propyl]-3,4-dihydro-1H-isoquinoline
- **2-[3-(2-chlorophenoxy)propyl]-3,4-dihydro-1H-isoquinoline
Uniqueness
2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylphenoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO.ClH/c1-2-10-21(11-3-1)23-13-6-7-14-24(23)26-18-8-16-25-17-15-20-9-4-5-12-22(20)19-25;/h1-7,9-14H,8,15-19H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWVAMJALLSLKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCOC3=CC=CC=C3C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049713-12-3 | |
Record name | Isoquinoline, 2-[3-([1,1′-biphenyl]-2-yloxy)propyl]-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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